4-(fluorosulfonyl)-3-nitrobenzoic acid
Description
4-(Fluorosulfonyl)-3-nitrobenzoic acid is a nitroaromatic compound characterized by a benzoic acid backbone substituted with a nitro group (-NO₂) at the 3-position and a fluorosulfonyl group (-SO₂F) at the 4-position.
Properties
CAS No. |
2138307-82-9 |
|---|---|
Molecular Formula |
C7H4FNO6S |
Molecular Weight |
249.18 g/mol |
IUPAC Name |
4-fluorosulfonyl-3-nitrobenzoic acid |
InChI |
InChI=1S/C7H4FNO6S/c8-16(14,15)6-2-1-4(7(10)11)3-5(6)9(12)13/h1-3H,(H,10,11) |
InChI Key |
UNBHVNMYMWVWBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])S(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(fluorosulfonyl)-3-nitrobenzoic acid typically involves multi-step organic reactions One common method starts with the nitration of benzoic acid to introduce the nitro group at the meta position
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of catalysts and optimized solvents can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amine.
Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: 4-(aminosulfonyl)-3-nitrobenzoic acid.
Substitution: 4-(substituted sulfonyl)-3-nitrobenzoic acid derivatives.
Scientific Research Applications
Chemistry: 4-(Fluorosulfonyl)-3-nitrobenzoic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules for pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme inhibition and protein labeling due to its reactive functional groups.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 4-(fluorosulfonyl)-3-nitrobenzoic acid exerts its effects involves the interaction of its functional groups with molecular targets. The nitro group can participate in redox reactions, while the fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to enzyme inhibition or protein modification.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(fluorosulfonyl)-3-nitrobenzoic acid with structurally related 3-nitrobenzoic acid derivatives, focusing on substituents, physicochemical properties, and applications:
Key Observations from Comparative Analysis
Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., -SO₂F, -NO₂): Enhance electrophilicity, making the compound reactive in nucleophilic substitution or coupling reactions. For example, bromomethyl and chloromethyl derivatives are used as alkylating agents . Electron-Donating Groups (e.g., -NHCH₃, -CH₂CH₂OH): Increase solubility and bioavailability, as seen in pharmaceutical intermediates like 4-(methylamino)-3-nitrobenzoic acid .
Biodegradability :
- Nitroaromatic compounds with ortho-substituents (e.g., -OH, -NH₂) exhibit reduced microbial degradation efficiency due to steric hindrance or enzyme inhibition . This suggests that this compound may persist in the environment unless specialized biodegradation pathways exist.
Synthetic Utility :
Biological Activity
4-(Fluorosulfonyl)-3-nitrobenzoic acid (FSNBA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential applications in various therapeutic areas.
- Molecular Formula : C7H4FNO5S
- Molecular Weight : 235.17 g/mol
- CAS Number : 2138307-82-9
The biological activity of FSNBA is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorosulfonyl group is known to form covalent bonds with nucleophilic residues in proteins, which can lead to enzyme inhibition. This interaction can modulate various biochemical pathways, influencing cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
Research indicates that FSNBA and its derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| S. aureus | 12 | 64 |
| C. albicans | 18 | 16 |
Anticancer Activity
FSNBA has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways. The compound has shown cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
In a recent study, FSNBA exhibited an IC50 value of 25 µM against MCF-7 cells, indicating moderate activity compared to standard chemotherapeutic agents.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in 2024 evaluated the efficacy of FSNBA against multi-drug resistant strains of E. coli. The results showed that FSNBA significantly inhibited bacterial growth, suggesting its potential as a treatment for resistant infections.
- Case Study on Anticancer Properties : In another investigation, FSNBA was tested on various cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, particularly in HeLa cells, where it induced apoptosis through caspase activation .
Safety Profile
The safety profile of FSNBA has been assessed through various toxicity studies. Results indicate that the compound exhibits low toxicity in vitro at therapeutic concentrations, with no significant adverse effects observed in normal cell lines.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(fluorosulfonyl)-3-nitrobenzoic acid, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with 3-nitro-4-methylbenzoic acid. Introduce a bromomethyl group via radical bromination (e.g., using N-bromosuccinimide and a radical initiator) to yield 4-(bromomethyl)-3-nitrobenzoic acid .
- Step 2 : Replace the bromine atom with a fluorosulfonyl group. React with potassium fluorosulfonate (KSO₂F) under anhydrous conditions in dimethylformamide (DMF) at 80–100°C for 12–24 hours .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water.
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of bromomethyl precursor to KSO₂F). Use inert atmosphere (N₂/Ar) to prevent hydrolysis of the fluorosulfonyl group.
Q. How can the structural identity and purity of this compound be confirmed?
- Characterization Techniques :
- NMR Spectroscopy : Analyze , , and NMR to confirm substituent positions and absence of impurities. The fluorosulfonyl group () shows distinct signals at ~50–60 ppm .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion [M-H]⁻ at m/z 262.19 (calculated for C₇H₄FNO₆S).
- X-ray Crystallography : Use SHELXL for crystal structure determination if single crystals are obtained via slow evaporation in DMSO/water .
Q. What are the key stability considerations for handling and storing this compound?
- Stability : The fluorosulfonyl group is moisture-sensitive. Store under anhydrous conditions (desiccator, P₂O₅) at 4°C. Avoid exposure to bases or nucleophiles (e.g., amines) to prevent degradation .
- Decomposition Pathways : Hydrolysis of to in aqueous media; monitor via IR spectroscopy (loss of S-F stretch at ~730 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic effects of the fluorosulfonyl and nitro groups on reactivity?
- Methodology :
- Perform density functional theory (DFT) calculations (B3LYP/6-311++G**) to map electrostatic potential surfaces and frontier molecular orbitals.
- Analyze the electron-withdrawing effects of and , which polarize the aromatic ring, enhancing electrophilic substitution at the 4-position .
Q. What strategies can mitigate competing side reactions during derivatization (e.g., esterification or amidation)?
- Experimental Design :
- Activation of Carboxylic Acid : Use coupling agents like EDC/HOBt in DMF to minimize side reactions with the fluorosulfonyl group .
- Selective Protection : Temporarily protect with a silyl group (e.g., TMSCl) before derivatizing the carboxylic acid .
Q. How does the fluorosulfonyl group influence biological activity in drug-design applications?
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
